Ethyl 5-chlorofuran-3-carboxylate
Description
Ethyl 5-chlorofuran-3-carboxylate is a furan-based organic compound featuring a chlorine substituent at the 5-position of the furan ring and an ethyl ester group at the 3-position. The chlorine atom introduces electron-withdrawing effects, influencing the compound’s reactivity and physical properties. These analogs are critical intermediates in pharmaceuticals, agrochemicals, and organic synthesis .
Properties
Molecular Formula |
C7H7ClO3 |
|---|---|
Molecular Weight |
174.58 g/mol |
IUPAC Name |
ethyl 5-chlorofuran-3-carboxylate |
InChI |
InChI=1S/C7H7ClO3/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 |
InChI Key |
SQRVBDWKURVYAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The substituent at the 5-position of the furan ring significantly impacts chemical behavior. Key analogs include:
Key Observations:
- Chlorosulfonyl Group (SO₂Cl): This substituent enhances electrophilicity, making the compound a precursor for sulfonamide drugs. Its high molecular weight (238.64 g/mol) and sulfur content contribute to distinct solubility profiles, often requiring polar aprotic solvents .
- Formyl Group (CHO): The aldehyde functionality enables condensation reactions, useful in synthesizing heterocycles. Its lower molecular weight (168.15 g/mol) suggests higher volatility compared to chlorosulfonyl analogs .
Physicochemical Properties
| Property | Ethyl 5-Chlorosulfonylfuran-3-Carboxylate | Ethyl 5-Formylfuran-3-Carboxylate |
|---|---|---|
| Boiling Point | Not reported | Estimated >200°C (decomposes) |
| Solubility | Soluble in DMSO, DMF | Soluble in ethanol, acetone |
| Stability | Moisture-sensitive | Air-stable at room temperature |
Notes:
- The chlorosulfonyl derivative’s moisture sensitivity necessitates anhydrous handling, whereas the formyl analog is more robust .
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